molecular formula C10H7Cl2N5O3 B5273463 [(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate

[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate

Cat. No.: B5273463
M. Wt: 316.10 g/mol
InChI Key: DVFSMFQLBBOZOH-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable precursor, such as a nitrile oxide, with an appropriate amine under controlled conditions. This reaction often requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

    Introduction of the Dichlorobenzoate Moiety: The dichlorobenzoate group can be introduced through an esterification reaction. This involves reacting the oxadiazole intermediate with 3,4-dichlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dichlorobenzoate moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amino derivatives. Substitution reactions can result in a variety of substituted benzoates.

Scientific Research Applications

[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzoate moiety may enhance the compound’s binding affinity to these targets, leading to increased efficacy. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate is unique due to its combination of an oxadiazole ring and a dichlorobenzoate moiety. This structural arrangement provides a balance of reactivity and stability, making it suitable for a wide range of applications in different scientific fields.

Properties

IUPAC Name

[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O3/c11-5-2-1-4(3-6(5)12)10(18)19-16-8(13)7-9(14)17-20-15-7/h1-3H,(H2,13,16)(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFSMFQLBBOZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)ON=C(C2=NON=C2N)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O/N=C(/C2=NON=C2N)\N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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